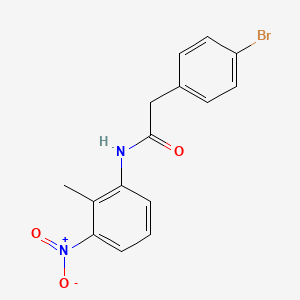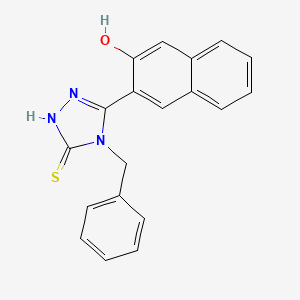
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, reduce inflammation, and scavenge free radicals. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it can be easily synthesized using simple and cost-effective methods. However, its limitations include its poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it could be evaluated for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Moreover, it could be modified to improve its solubility and bioavailability, which could enhance its utility in lab experiments and clinical applications. Finally, it could be evaluated for its potential use as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol involves the reaction of 2-naphthol with 4-benzyl-5-mercapto-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography.
Applications De Recherche Scientifique
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, antimicrobial, and anti-inflammatory properties. Moreover, it has been evaluated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-benzyl-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-17-11-15-9-5-4-8-14(15)10-16(17)18-20-21-19(24)22(18)12-13-6-2-1-3-7-13/h1-11,23H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZPBSBBWBWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC4=CC=CC=C4C=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)naphthalen-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)
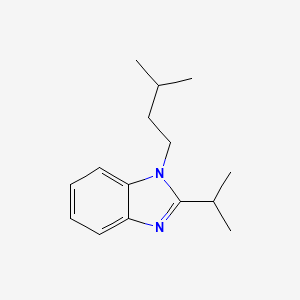

![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)
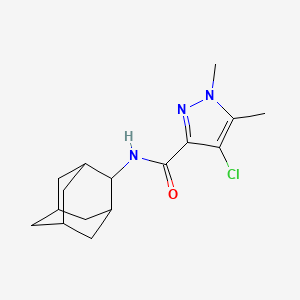
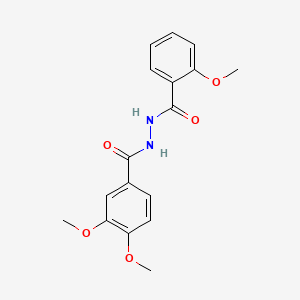
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)
